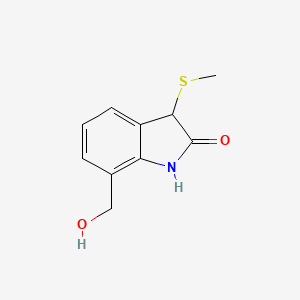
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group and a methylsulfanyl group attached to an indolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the indolone core, which can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The indolone core can be reduced to an indoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indolone derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 7-(Hydroxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)-3-(phenylselanyl)bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which distinguishes it from other similar compounds The presence of both hydroxymethyl and methylsulfanyl groups provides a unique combination of functional groups that can be exploited for various applications
特性
CAS番号 |
192632-32-9 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC名 |
7-(hydroxymethyl)-3-methylsulfanyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-9-7-4-2-3-6(5-12)8(7)11-10(9)13/h2-4,9,12H,5H2,1H3,(H,11,13) |
InChIキー |
LGZCTQHNFNETPM-UHFFFAOYSA-N |
正規SMILES |
CSC1C2=CC=CC(=C2NC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
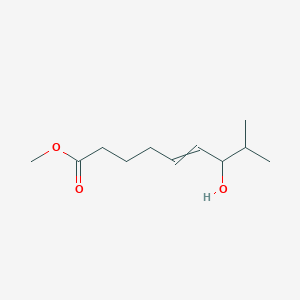
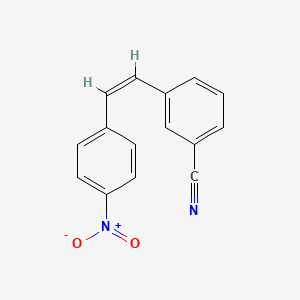
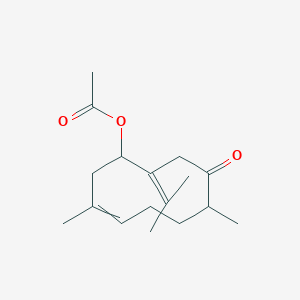

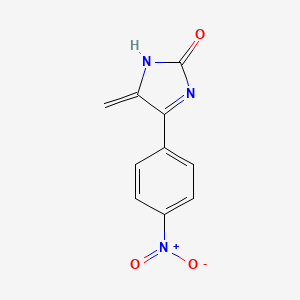
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
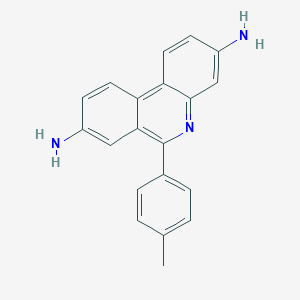
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
